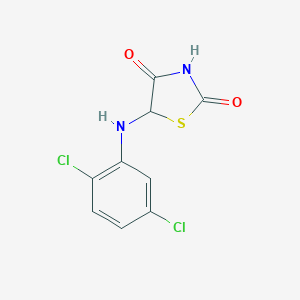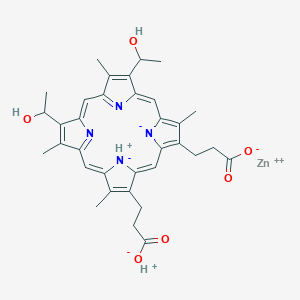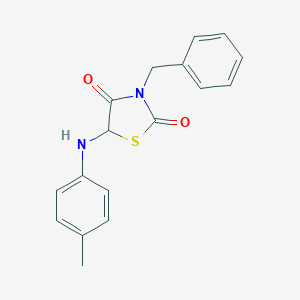
Gold;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold has been used for various purposes since ancient times, including jewelry, currency, and medicinal treatments. In recent years, gold has also been used in scientific research, particularly in the form of gold chloride. Gold chloride is a compound that is commonly used in the synthesis of gold nanoparticles, which have a wide range of applications in various fields, including medicine, electronics, and catalysis.
Mecanismo De Acción
The mechanism of action of gold nanoparticles varies depending on their application. In drug delivery, for example, gold nanoparticles can be functionalized with drugs or other therapeutic agents and targeted to specific cells or tissues. Once inside the cell, the nanoparticles can release their payload and exert their therapeutic effect.
Biochemical and Physiological Effects:
Gold nanoparticles have been shown to have low toxicity and high biocompatibility, making them ideal for use in biomedical applications. However, some studies have shown that the size, shape, and surface chemistry of the nanoparticles can affect their toxicity and biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using gold nanoparticles in lab experiments is their ability to be functionalized with a wide range of molecules, including drugs, antibodies, and DNA. This allows for targeted delivery and detection of specific molecules or cells. However, the synthesis of gold nanoparticles can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
The use of gold nanoparticles in scientific research is a rapidly growing field, and there are many possible future directions for their application. Some potential areas of research include the development of more efficient and cost-effective synthesis methods, the use of gold nanoparticles in gene therapy, and the exploration of their potential in cancer diagnosis and treatment.
In conclusion, the use of gold chloride in the synthesis of gold nanoparticles has opened up a wide range of possibilities for scientific research and application. With their unique properties and biocompatibility, gold nanoparticles have the potential to revolutionize many fields, including medicine, electronics, and catalysis. As research in this area continues to grow, we can expect to see even more exciting developments in the future.
Métodos De Síntesis
The most common method for synthesizing gold nanoparticles using gold chloride involves the reduction of gold ions by a reducing agent, such as sodium borohydride or hydrogen gas. The size and shape of the resulting nanoparticles can be controlled by adjusting the reaction conditions, such as the concentration of gold chloride and the pH of the solution.
Aplicaciones Científicas De Investigación
Gold nanoparticles have been extensively studied for their unique properties, including their high surface area-to-volume ratio, surface plasmon resonance, and biocompatibility. These properties make them ideal for a wide range of applications, including drug delivery, imaging, and sensing.
Propiedades
Número CAS |
11118-27-7 |
|---|---|
Fórmula molecular |
AuCl- |
Peso molecular |
232.42 g/mol |
Nombre IUPAC |
gold;chloride |
InChI |
InChI=1S/Au.ClH/h;1H/p-1 |
Clave InChI |
HZYWFQBABNUAAP-UHFFFAOYSA-M |
SMILES |
[Cl-].[Au] |
SMILES canónico |
[Cl-].[Au] |
Números CAS relacionados |
10294-29-8 (AuCl) 10294-30-1 (AuCl3 dihydrate) 13453-07-1 (AuCl3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
